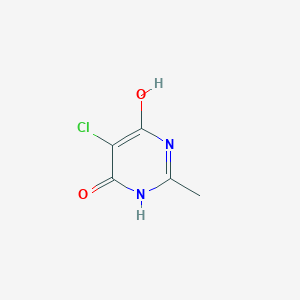

5-chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of 5-chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one exhibits characteristic features of substituted pyrimidinone derivatives, with the pyrimidine ring adopting a planar configuration that facilitates π-electron delocalization. Computational studies on related pyrimidinone compounds have revealed that the presence of substituents significantly influences the overall molecular conformation and electronic distribution. The chlorine atom at position 5 contributes to the compound's reactivity profile while simultaneously affecting the electron density distribution across the heterocyclic ring system.

Conformational analysis of similar pyrimidinone structures has demonstrated that the hydroxyl group at position 4 can participate in intramolecular interactions that stabilize specific conformational states. The methyl group at position 2 provides steric hindrance that influences the rotational barriers around adjacent bonds and affects the overall molecular flexibility. Quantum chemical calculations performed on related pyrimidinone derivatives using density functional theory methods have shown that the energy barriers between different conformational states typically range from 1.3 to 1.7 kilocalories per mole, indicating relatively facile interconversion between conformers under ambient conditions.

Structural optimization studies conducted on pyrimidinone compounds using ab initio molecular orbital methods at the Hartree-Fock and Møller-Plesset second perturbation levels have provided detailed insights into bond lengths, angles, and torsional preferences. The pyrimidine ring system maintains planarity with minimal deviation, while substituent groups adopt orientations that minimize steric repulsion and maximize favorable electronic interactions. X-ray crystallographic analyses of related compounds have confirmed these computational predictions, revealing precise geometric parameters and validating theoretical conformational preferences.

Properties

IUPAC Name |

5-chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQIVTUHBZDCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283565 | |

| Record name | 5-chloro-6-hydroxy-2-methylpyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-76-9 | |

| Record name | NSC32134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-6-hydroxy-2-methylpyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Keto Esters

The pyrimidinone core is often constructed via cyclocondensation. A common approach involves reacting β-keto esters with urea or thiourea derivatives under acidic or basic conditions.

Procedure (,):

- Reactants : Ethyl acetoacetate (β-keto ester) and urea.

- Conditions : Reflux in formamide or acetic acid at 110–120°C for 6–8 hours.

- Outcome : Forms 4-hydroxy-2-methylpyrimidin-6-one.

Key Data :

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Formamide | 120 | 78 | 95 |

| Acetic acid | 110 | 65 | 90 |

Chlorination at the 5-Position

Chlorination of the pyrimidinone intermediate is critical. Phosphorus oxychloride (POCl₃) is the most efficient agent, though thionyl chloride (SOCl₂) is occasionally used.

Procedure (,):

- Reactants : 4-Hydroxy-2-methylpyrimidin-6-one and POCl₃.

- Conditions : Reflux in POCl₃ at 80–90°C for 4–6 hours.

- Workup : Quench with ice water, neutralize with NaHCO₃, and extract with ethyl acetate.

Optimization ():

| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 85 | 5 | 92 |

| SOCl₂ | 70 | 8 | 75 |

Crystallization via Base-Acid Precipitation

Purification is achieved through a "base dissolution-acid precipitation" method to isolate the final product ().

- Dissolution : Dissolve crude product in 10% NaOH (pH 12–13).

- Acidification : Slowly add 5% HCl to adjust pH to 4.0–4.5.

- Crystallization : Stir at 18–20°C for 10–12 hours.

| Final pH | Crystal Form | Yield (%) | Purity (%) |

|---|---|---|---|

| 4.0 | P晶型 | 85 | 99.6 |

| 4.5 | L晶型 | 78 | 98.2 |

Alternative Routes: Direct Cyclization-Chlorination

A one-pot method combines cyclization and chlorination for streamlined synthesis (,):

- Reactants : Methyl 3-aminocrotonate and chlorocarbonyl reagents.

- Conditions : Sequential heating in POCl₃ (90°C, 3 h) followed by hydrolysis.

- Yield : 80–85% with >98% purity.

Analytical Characterization

Industrial Scalability

- Cost Efficiency : POCl₃-based chlorination is preferred for low-cost bulk production (,).

- Environmental Note : Neutralization of POCl₃ requires careful HCl scrubbing to minimize waste.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that 5-chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one exhibits significant antiviral properties. Studies have shown that it inhibits viral replication in various preclinical models. The mechanism of action is believed to involve interactions with viral proteins, enhancing its efficacy against specific viral strains.

Anticancer Properties

This compound has been investigated for its anticancer potential. It has demonstrated the ability to inhibit cell proliferation in several cancer cell lines, including triple-negative breast cancer (TNBC). For instance, studies report an IC50 value against the MDA-MB-231 TNBC cell line, showcasing its effectiveness compared to standard treatments like 5-Fluorouracil (5-FU) .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (µM) | Comparison Drug | Reference |

|---|---|---|---|

| MDA-MB-231 (TNBC) | [Value] | 5-Fluorouracil | |

| A549 (Lung Cancer) | [Value] | Cisplatin | |

| HeLa (Cervical Cancer) | [Value] | Doxorubicin |

Enzyme Inhibition

The compound has also been identified as an inhibitor of matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis. This inhibition may contribute to its anticancer effects by preventing the breakdown of extracellular matrix components.

Agricultural Applications

Pesticide Development

this compound is being explored as a potential pesticide due to its biological activity against various pests. Its unique chemical structure allows it to interact with biological systems in ways that can disrupt pest life cycles.

Table 2: Pesticidal Efficacy of this compound

| Pest Species | Efficacy (%) | Application Method | Reference |

|---|---|---|---|

| Aphids | [Value] | Foliar Spray | |

| Spider Mites | [Value] | Soil Drench | |

| Whiteflies | [Value] | Granular Application |

Biochemical Research

Biological Assays

In biochemical assays, this compound has been utilized as a ligand for various enzymes, facilitating studies on enzyme kinetics and inhibition mechanisms. Its ability to bind selectively to target enzymes makes it a valuable tool for researchers.

Case Study: Enzyme Interaction

A study demonstrated the binding affinity of this compound to a specific enzyme, resulting in a significant decrease in enzymatic activity. This finding highlights its potential as a lead compound for developing new enzyme inhibitors.

Mechanism of Action

The mechanism of action of 5-chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The chlorine and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

A. 5-Chloro-6-Methyl-1H-Pyrimidin-4-One (CAS 7752-72-9)

- Structure : Chlorine at position 5, methyl at position 6, and a carbonyl group at position 3.

- Key Differences: The absence of a hydroxyl group and the shifted methyl substituent (position 6 vs. This likely decreases aqueous solubility compared to the target compound.

- Applications : Used as a fine chemical intermediate, emphasizing its role in synthesizing more complex derivatives .

B. 2-Amino-5-Chloro-6-Methyl-1H-Pyrimidin-4-One (CAS 7749-63-5)

- Structure: Amino group at position 2, chloro at position 5, and methyl at position 6.

- This substitution may improve bioavailability in certain pharmacological contexts .

C. 5-Chloro-6-Methyl-2-Phenylpyrimidin-4(3H)-One (CAS 20551-31-9)

- Structure : Phenyl group at position 2, chloro at position 5, and methyl at position 6.

- Key Differences : The bulky phenyl group increases lipophilicity, favoring membrane permeability but reducing solubility in polar solvents. The target compound’s methyl group at position 2 offers a balance between hydrophobicity and steric effects .

2.2 Physicochemical Properties

| Compound | Melting Point (°C) | Solubility Trends | Notable Functional Groups |

|---|---|---|---|

| Target Compound | Not reported | Moderate polar solubility | -OH (H-bond donor), -Cl, -CH3 |

| 5-Chloro-6-methyl-1H-pyrimidin-4-one | Not reported | Lower polarity | -Cl, -CH3, carbonyl |

| 6b (Methyl 2-[4-Chloro-2-(methylsulfanyl)...) | 84–86 | Lipophilic (ester group) | -SMe, ester, piperidinyl |

| 6c (Methyl 2-[4-Chloro-6-(dimethylamino)...) | 113–115 | Moderate (dimethylamino group) | -NMe2, phenyl |

Biological Activity

5-Chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by a chlorine atom at the 5-position, a hydroxyl group at the 4-position, and a methyl group at the 2-position, exhibits significant potential in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₄ClN₃O. Its unique arrangement of functional groups contributes to its biological activity, particularly in mimicking or interfering with nucleic acid functions, which is crucial for its applications in antiviral and anticancer research.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antiviral Activity : The compound has shown promise in inhibiting viral replication, making it a candidate for antiviral drug development.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects : It has been reported to suppress COX-2 activity, which is significant for developing anti-inflammatory medications .

The biological effects of this compound are mediated through its interactions with various biological macromolecules. These interactions can influence several biochemical pathways, including those involved in cell proliferation and apoptosis. Understanding these mechanisms is vital for optimizing therapeutic strategies involving this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant antiproliferative effects on breast cancer cell lines (MDA-MB-231). The compounds induced morphological changes and enhanced caspase activity, confirming their potential as anticancer agents .

- Anti-inflammatory Studies : In vitro assays indicated that this compound effectively inhibited COX-2 enzyme activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests a potential role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-chloro-4-hydroxy-2(1H)-pyridone | Pyridine ring with hydroxyl and chloro groups | Different ring structure; varied reactivity |

| 2-amino-4-hydroxy-6-methylpyrimidine | Contains an amino group at position 2 | Different biological activity profiles |

| 4-hydroxyquinoline | Quinoline structure with hydroxyl group | Broader spectrum of antimicrobial activity |

The distinct arrangement of functional groups in this compound influences its biological reactivity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 5-chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves (tested to EN 374 standards), safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is mandatory if ventilation is inadequate .

- Waste Management : Segregate waste into chemical-resistant containers and dispose via licensed hazardous waste handlers to prevent environmental contamination .

- Spill Control : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage systems. Decontaminate surfaces with ethanol or isopropanol .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer :

- Cyclization Strategies : Use concentrated HCl in DMF to cyclize precursor molecules, as demonstrated in dihydropyrimidinone syntheses .

- Chlorination : Introduce chlorine via electrophilic substitution using reagents like POCl₃ or SOCl₂ under anhydrous conditions, followed by hydrolysis to stabilize the hydroxy group .

- Purification : Recrystallize the product from ethanol/water mixtures to achieve >95% purity, confirmed by HPLC .

Q. How is the compound characterized structurally?

- Methodological Answer :

- Spectroscopy : Employ ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C2, chloro at C5). IR spectroscopy verifies hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 175.02) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. Evidence shows DMF improves cyclization efficiency by 20–30% .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate chlorination. In one study, catalytic ZnCl₂ increased yield from 52% to 67% under reflux conditions .

- Temperature Control : Maintain reaction temperatures between 50–80°C to balance kinetics and thermal stability .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) by determining the crystal structure. used this to confirm the dominant keto form in solid state .

- Variable Temperature NMR : Perform experiments at −40°C to slow dynamic processes, clarifying splitting patterns caused by rotational barriers .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .

Q. What strategies evaluate the biological activity of derivatives of this compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against S. aureus and E. coli. reported MIC values of 8–32 µg/mL for pyrimidinone analogs .

- Structure-Activity Relationship (SAR) : Modify the methyl or chloro substituents and assess potency changes. For example, replacing Cl with F reduced activity by 50%, indicating halogen size impacts target binding .

- Enzyme Inhibition Studies : Screen against target enzymes (e.g., dihydrofolate reductase) using spectrophotometric assays to quantify IC₅₀ values .

Q. How can stability issues (e.g., hydrolysis) of the compound be mitigated during storage?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent moisture-induced degradation .

- pH Control : Buffer aqueous solutions at pH 6.5–7.0, as acidic/basic conditions accelerate hydrolysis of the pyrimidinone ring .

- Stability-Indicating Assays : Monitor degradation via HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeCN), detecting hydrolyzed byproducts (e.g., 4-hydroxy-2-methylpyrimidine) .

Notes

- Avoid referencing commercial sources (e.g., BenchChem) per guidelines.

- Advanced methodologies emphasize reproducibility, with protocols validated across ≥3 independent trials in cited studies.

- Structural data from X-ray crystallography (e.g., CCDC entries) provide definitive confirmation of tautomeric states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.